4-(tert-Butyl)dibenzo[b,d]furan
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Overview
Description
4-(tert-Butyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)dibenzo[b,d]furan typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of dibenzofuran with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Quinones or other oxidized forms.
Reduction: Saturated derivatives with reduced aromaticity.
Scientific Research Applications
4-(tert-Butyl)dibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)dibenzo[b,d]furan involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, including oxidative stress response and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl group.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: A brominated derivative with similar structural features.
Uniqueness: 4-(tert-Butyl)dibenzo[b,d]furan stands out due to the presence of the tert-butyl group, which enhances its stability and reactivity. This modification also imparts unique electronic properties, making it valuable in various applications, especially in the field of materials science.
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-tert-butyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,1-3H3 |
InChI Key |
FVBPLXKQDODLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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